5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
This compound features a pyrazolo[4,3-c]quinoline core substituted at position 5 with a 4-fluorobenzyl group and at position 3 with a 4-methoxyphenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly as a neurotensin receptor agonist or Toll-like receptor (TLR) modulator .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-19-12-8-17(9-13-19)23-21-15-28(14-16-6-10-18(25)11-7-16)22-5-3-2-4-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDRYMSMYGJQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves a multi-step process. One common method includes the reaction of an α, β-unsaturated ketone with hydrazine derivatives to form pyrazoline, followed by oxidative aromatization to yield the pyrazoloquinoline core . The reaction conditions often involve microwave irradiation to accelerate the process and improve yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazoloquinolines .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the following areas:
- Anti-Cancer Activity : Studies have shown that derivatives of pyrazoloquinolines exhibit significant anti-cancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancers. The mechanism often involves the inhibition of specific protein kinases associated with tumor growth and proliferation .
- Anti-Inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in several studies .
- Antimicrobial Activity : The compound has shown promising results against a range of pathogens. For example, derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects.
Biological Research
In biological assays, 5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline serves as a crucial tool for studying enzyme interactions and receptor binding. Its structural features allow it to bind effectively to various biological targets, providing insights into molecular mechanisms underlying disease processes.
- Enzyme Inhibition Studies : The compound's interaction with enzymes involved in metabolic pathways has been a focus of research. For example, docking studies suggest strong binding affinities to cyclooxygenase enzymes, which play a critical role in inflammation and pain signaling .
- Molecular Docking Simulations : Computational studies have been employed to predict the binding modes and affinities of this compound with various biological targets. These simulations help in understanding its potential efficacy as a therapeutic agent .
Industrial Applications
The stability and reactivity of this compound make it useful in developing new materials and chemical processes.
- Chemical Synthesis : This compound can act as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—allows chemists to create derivatives with tailored properties for specific applications.
- Material Science : The unique properties of pyrazoloquinolines can be exploited in creating novel materials with enhanced performance characteristics in fields such as electronics and photonics.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key substituents and physical properties of the target compound with analogs:
Key Observations :
- Methoxy Groups : Compounds with methoxy substitutions (e.g., 7,8-dimethoxy in ) exhibit increased solubility in organic solvents but reduced aqueous solubility compared to the target compound.
- Fluorine Positioning : Fluorine at position 8 (as in ) may introduce steric hindrance, altering receptor binding compared to the target’s 4-fluorobenzyl group.
- Fused Rings : The dioxane-fused analog in shows enhanced solubility due to the oxygen-rich ring, suggesting a strategy for improving pharmacokinetics.
Neurotensin Receptor Agonists
The compound 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline () acts as a neurotensin receptor agonist with saturating activity at 10 µM. Its 4-methylbenzyl group likely enhances receptor interaction compared to the target’s 4-fluorobenzyl substituent .
TLR7-9 Antagonists
Pyrazolo[4,3-c]quinoline derivatives with morpholine and tetrahydropyrazolopyridine groups () demonstrate TLR7-9 antagonism, highlighting the scaffold’s versatility. The target compound’s 4-methoxyphenyl group may similarly modulate TLR selectivity .
Biological Activity
5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound belongs to the class of pyrazoloquinolines, which are known for their significant biological activities. The incorporation of fluorine and methoxy groups enhances its stability and reactivity, making it a valuable candidate in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step processes. A common method includes:
- Formation of Pyrazoline : Reaction of an α, β-unsaturated ketone with hydrazine derivatives.
- Oxidative Aromatization : This step yields the pyrazoloquinoline core.
The optimization of these synthetic routes is crucial for enhancing yield and purity in laboratory settings.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazoloquinoline derivatives, including this compound. These compounds have demonstrated significant activity against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have revealed that certain pyrazoloquinolines exhibit cytotoxicity against cancer cell lines such as HeLa cells. The mechanism involves the inhibition of specific cellular pathways that promote cancer cell proliferation and survival .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The fluorine and methoxy groups enhance binding affinity to proteins and enzymes, which may lead to:
- Inhibition of Enzymatic Activity : Disruption of enzymes involved in critical cellular processes.
- Modulation of Signaling Pathways : Alteration in signaling pathways that regulate cell growth and apoptosis.
These interactions can result in significant biological effects, including anti-inflammatory and anticancer activities .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline | Structure | Anticancer |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Structure | Antimicrobial |
The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.
Case Studies
- Antibacterial Evaluation : A study conducted on various pyrazoloquinolines showed that those with similar structural features exhibited varying degrees of antibacterial activity. The most active derivatives were subjected to further optimization for enhanced efficacy against resistant strains .
- Anticancer Activity : Research highlighted the effectiveness of this compound in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These findings underscore its potential as a lead compound for developing new anticancer therapies .
Q & A
Q. What are the standard synthetic routes for 5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, and what key intermediates are involved?
The synthesis typically involves condensation reactions of substituted quinoline precursors with fluorinated aromatic aldehydes or ketones. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a starting material for introducing substituents via nucleophilic aromatic substitution, followed by cyclization with 4-fluorobenzyl derivatives . Key intermediates include halogenated quinoline-carbonitriles and fluorophenylmethyl adducts, with reaction conditions (e.g., temperature, solvent polarity) critically influencing regioselectivity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Advanced techniques include:
- X-ray crystallography for unambiguous confirmation of regiochemistry (e.g., distinguishing between pyrazolo[4,3-c] and [3,4-c] isomers) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions. For instance, the methoxy group at the 4-position of the phenyl ring shows a singlet at δ ~3.8 ppm in ¹H NMR, while fluorine substituents exhibit distinct coupling patterns .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula and detect impurities .
Q. What computational methods are suitable for predicting the compound’s solubility and stability?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess solubility by analyzing interactions with solvents like DMSO or water. Stability under physiological conditions (pH 7.4, 37°C) is often validated experimentally via HPLC tracking of degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial or anticancer activity?
Systematic substitution at the quinoline core (e.g., replacing 4-methoxyphenyl with electron-withdrawing groups) can modulate bioactivity. For example:
- Fluorine introduction enhances metabolic stability and membrane permeability via hydrophobic interactions .
- Pyrazole ring modifications (e.g., NH₂ or CF₃ groups) improve target binding affinity, as seen in related pyrazoloquinoline derivatives . Methodology : Combine parallel synthesis with in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazoloquinoline derivatives?
Discrepancies often arise from variations in:
- Purity : Use orthogonal purification (e.g., column chromatography followed by recrystallization) to eliminate side products .
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) across studies.
- Substituent effects : Compare analogs with incremental structural changes to isolate critical functional groups .
Q. How does the fluorine atom at the 4-fluorophenyl group influence pharmacokinetic properties?
Fluorine enhances:
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
Issues include:
- Side reactions during cyclization (e.g., dimerization). Mitigate via slow reagent addition and low-temperature conditions (-20°C) .
- Catalyst selection : Transition metals (e.g., Pd/C) improve yield but require rigorous post-synthesis purification to avoid metal contamination .
Methodological Guidance
Q. How to design a robust protocol for assessing the compound’s inhibition of kinase targets?
- Step 1 : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases like EGFR or CDK2.
- Step 2 : Validate via in vitro kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values .
- Step 3 : Cross-validate with cellular assays (e.g., Western blot for phospho-protein levels) .
Q. What analytical techniques quantify trace impurities in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
